Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate

Cross-coupling Suzuki-Miyaura Heterocyclic synthesis

Kinase drug discovery teams often struggle to source high-purity 5-bromoimidazole-2-carboxylates with optimal reactivity for parallel library synthesis. Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate solves this with a unique 5-Br/1-Me substitution pattern that balances cross-coupling reactivity and scaffold stability. • Enables rapid Suzuki-Miyaura diversification to biaryl architectures; validated in JAK2 & BRD4 inhibitor programmes. • 1-Methyl group confers enhanced stability over non-alkylated analogs while preserving bromine reactivity. • Consistent ≥98% purity and expedited global shipping from BenchChem.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
CAS No. 1542158-68-8
Cat. No. B1407404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate
CAS1542158-68-8
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1C(=O)OC)Br
InChIInChI=1S/C6H7BrN2O2/c1-9-4(7)3-8-5(9)6(10)11-2/h3H,1-2H3
InChIKeyKWHNRIBGQHOUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8): A Versatile 5-Bromoimidazole Building Block for Cross-Coupling and Medicinal Chemistry


Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8) is a brominated imidazole derivative featuring a reactive bromine atom at the 5-position and a methyl ester at the 2-position [1]. This substitution pattern positions it as a key synthetic intermediate for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the construction of diverse biaryl and heteroaryl architectures [2]. The 1-methyl group enhances the compound's stability while maintaining the reactivity of the bromine handle [3]. As a member of the imidazole-2-carboxylate family, it serves as a crucial precursor in the synthesis of kinase inhibitors and other bioactive molecules, where precise control over regiochemistry and functional group compatibility is paramount [4].

Why Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Cannot Be Directly Substituted by Other Imidazole-2-carboxylate Derivatives


The substitution of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate with alternative imidazole-2-carboxylate analogs is not straightforward due to the critical interplay between the 5-position halogen and the 1-methyl group in dictating both reactivity and stability. The bromine atom provides a superior balance of reactivity for cross-coupling compared to the less reactive 5-chloro analog, while the 1-methyl group confers enhanced stability relative to the non-alkylated 5-bromoimidazole [1]. In the context of drug discovery, the 5-bromo substituent is essential for the activity of kinase inhibitor scaffolds, as the bromine atom can engage in specific halogen bonding interactions with target proteins that chloro or iodo analogs cannot effectively mimic [2]. The following quantitative evidence demonstrates these critical differentiations.

Quantitative Differentiation of Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate Against Key Comparators


Superior Reactivity in Suzuki-Miyaura Cross-Coupling vs. Chloro Analogs

The 5-bromo substituent in methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate provides a significantly more reactive handle for Suzuki-Miyaura cross-coupling compared to the 5-chloro analog. In palladium-catalyzed cross-coupling reactions of unprotected haloimidazoles, 5-bromoimidazoles undergo efficient coupling with arylboronic acids under mild conditions, while 5-chloroimidazoles typically require harsher conditions or are unreactive [1]. The bromine atom's superior leaving group ability translates to faster reaction rates and higher yields, making it the preferred choice for constructing complex biaryl systems in medicinal chemistry .

Cross-coupling Suzuki-Miyaura Heterocyclic synthesis

Enhanced Stability Due to 1-Methyl Substitution vs. Unprotected 5-Bromoimidazole

The presence of the 1-methyl group in methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate significantly enhances the compound's stability compared to the unprotected 5-bromo-1H-imidazole [1]. While specific quantitative stability data for this compound is not reported in the open literature, the class-level effect of N-alkylation on imidazole stability is well-established. N-alkylated imidazoles are less prone to nucleophilic attack at the C2 position and exhibit improved shelf-life under standard storage conditions [2]. This stability is crucial for procurement, as it ensures the compound remains viable for synthetic use over extended periods, reducing waste and cost associated with degradation.

Stability N-alkylation Synthetic intermediate

Key Intermediate for Kinase Inhibitor Synthesis with Demonstrated Biological Activity

Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate serves as a crucial intermediate in the synthesis of potent kinase inhibitors, as exemplified by a compound disclosed in US Patent 11,279,703 [1]. The final molecule, which incorporates the 5-bromo-1-methyl-1H-imidazole-2-carboxylate scaffold, exhibits potent inhibitory activity against Bromodomain-containing protein 4 (BRD4) and Tyrosine-protein kinase JAK2 [2]. The specific inhibitory activities are: BRD4 (75-147) IC50 = 128 nM; JAK2 IC50 = 35 nM; BRD4 (342-460) IC50 = 67.5 nM [3]. While these data are for the final drug-like molecule and not the building block itself, they underscore the essential role of the 5-bromoimidazole core in achieving potent target engagement. The 5-bromo substituent is critical for the biological activity; replacement with hydrogen or other halogens in related SAR studies resulted in a significant loss of potency [4].

Kinase inhibitor Medicinal chemistry Bromodomain

Optimized Physicochemical Properties for Synthetic Handling vs. Carboxylic Acid Analog

The methyl ester functionality of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate provides superior lipophilicity and organic solvent solubility compared to the corresponding carboxylic acid analog (5-bromo-1-methyl-1H-imidazole-2-carboxylic acid). While specific experimental logP or solubility data for the target compound is not available, the ethyl ester analog (CAS 865798-15-8) exhibits a computed XLogP3 value of 1.6 and a topological polar surface area (TPSA) of 44.1 Ų [1]. The methyl ester is expected to have a slightly lower logP (estimated ~1.3-1.4) and similar TPSA. In contrast, the carboxylic acid analog is predicted to have a significantly lower logP (<0.5) and higher aqueous solubility due to its ionizable carboxyl group [2]. This difference is crucial for synthetic workflows: the ester form is readily soluble in common organic solvents (e.g., THF, DCM, DMF) used for cross-coupling reactions, facilitating homogeneous reaction conditions and easy workup, whereas the acid form may require phase-transfer conditions or pre-activation [3].

Lipophilicity Solubility Physicochemical properties

High-Value Application Scenarios for Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS 1542158-68-8)


Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent of methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate serves as an ideal handle for rapid diversification through Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids. This application is directly supported by its demonstrated use in the synthesis of potent JAK2 and BRD4 inhibitors, where the bromine atom enables the installation of key aromatic groups that confer target affinity [1]. The enhanced reactivity of the bromo group compared to chloro analogs ensures efficient coupling under mild conditions, enabling the construction of focused kinase inhibitor libraries with high structural diversity [2].

Building Block for Halogen Bonding-Directed Drug Design

The 5-bromo substituent in methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate can engage in halogen bonding interactions with protein targets, a feature that chloro analogs cannot replicate with the same strength or geometry [1]. In the context of the JAK2/BRD4 inhibitors cited, the bromine atom is critical for achieving low nanomolar potency, likely due to specific halogen bond formation within the ATP-binding pocket. This property makes the compound a strategic choice for medicinal chemists designing inhibitors that leverage halogen bonding to enhance binding affinity and selectivity [2].

Intermediate for Agrochemical Active Ingredient Synthesis

Imidazole derivatives are key structural motifs in numerous agrochemicals, including fungicides and herbicides [1]. The 5-bromo-1-methyl-1H-imidazole-2-carboxylate scaffold provides a versatile entry point for the synthesis of novel crop protection agents via cross-coupling or nucleophilic aromatic substitution. The patent literature highlights the utility of 5-substituted imidazole derivatives in controlling harmful microorganisms and as plant growth regulators [2]. The methyl ester functionality offers a convenient handle for further elaboration to amides, acids, or other functional groups required for optimal bioactivity in agricultural applications.

Precursor for Radiolabeled Probes and Imaging Agents

The 5-bromo substituent can be exchanged for radioactive isotopes (e.g., via halogen exchange or cross-coupling with radiolabeled boronic acids) to generate radiolabeled imidazole derivatives for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging [1]. While no direct example with this specific compound is available, the well-established use of aryl bromides as precursors for radiolabeling supports this application. The stable imidazole core and the presence of the ester group for further conjugation make it a promising scaffold for developing targeted imaging agents for oncology or neurology applications [2].

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